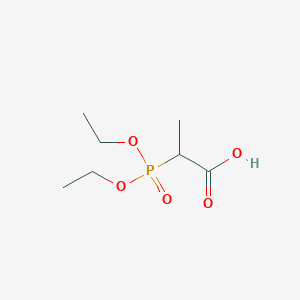

2-diethoxyphosphorylpropanoic Acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Charge Transfer in Anion Relay Chemistry (ARC)

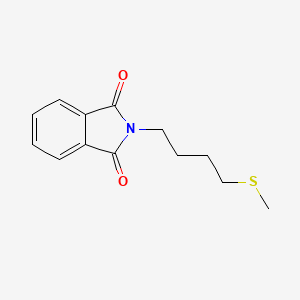

2-Diethoxyphosphorylpropanoic acid has been validated as an effective agent for achieving negative charge migration in Type II Anion Relay Chemistry (ARC). This process involves a [1,4]-phosphorus-Brook rearrangement through a phosphacyclic intermediate, leading to an anion that can be captured by reactive electrophiles. The absence of an exogenous electrophile causes the derived anion via phosphorus migration to undergo internal displacement of the phosphonate group, producing a diastereomeric mixture of cyclopropanes (Sokolsky & Smith, 2012).

Heterocyclization Precursor

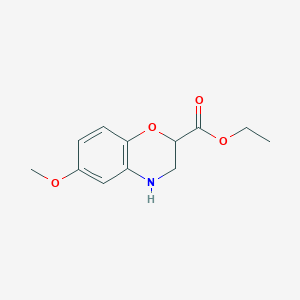

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Reactions of certain diethoxyphosphoryl derivatives with arylamines, arylhydrazines, amidines, 2-aminopyridines, and 5-aminopyrazoles can produce aminopyrazoles, pyrimidines, pyrido[1,2-a]pyrimidines, and pyrazolo[1,5-a]pyrimidines modified with fluoroalkyl and diethoxyphosphoryl groups. The intermediate structures of some of these heterocyclization reactions were identified using NMR spectroscopy, and the final compounds' structures were confirmed by X-ray diffraction analysis (Shidlovskii et al., 2004).

Synthesis of Cyclopent-1-enecarboxylates

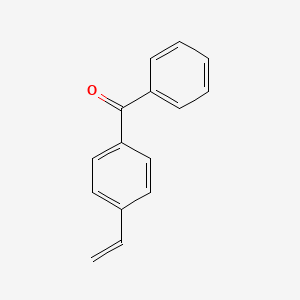

An efficient method for preparing 2-diethoxyphosphoryl-6-oxohexanoates has been introduced, based on the Michael addition of [2-(1,3-dioxolan-2-yl)ethyl]magnesiumbromide to various 3-substituted TERT-butyl(E)-2-(diethoxyphosphoryl)alk-2-enoates. This method facilitates the production of 5-substituted TERT-butylcyclopent-1-enecarboxylates through intramolecular Horner-Wadsworth-Emmons reactions (Krawczyk & Albrecht, 2008).

Synthesis of 4,4-Bis(diethoxyphosphoryl) Butanoic Acid

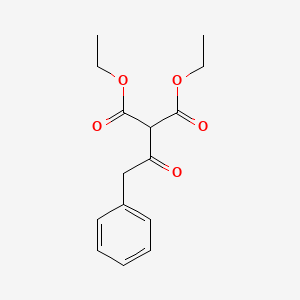

The synthetic method for 4,4-bis(diethoxyphosphoryl) butanoic acid was explored, starting from tetraethyl methylene diphosphonate. This method achieved an overall yield of 64% and was characterized by its simplicity, highlighting an efficient approach for synthesizing this compound (Yong, 2002).

Safety And Hazards

2-Diethoxyphosphorylpropanoic acid should be stored in a tightly closed container, in a cool and dry place . It’s important to handle it under inert gas and protect it from moisture . It’s also advised to avoid contact with skin, eyes, and clothing, and to use personal protective equipment as required .

Propiedades

IUPAC Name |

2-diethoxyphosphorylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O5P/c1-4-11-13(10,12-5-2)6(3)7(8)9/h6H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGJFXYTWXPKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473133 | |

| Record name | 2-diethylphosphonopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-diethoxyphosphorylpropanoic Acid | |

CAS RN |

30094-28-1 | |

| Record name | 2-diethylphosphonopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1624301.png)

![Pyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1624317.png)